molecular formula C10H10N4O B5039431 2-methyl-N-4H-1,2,4-triazol-4-ylbenzamide

2-methyl-N-4H-1,2,4-triazol-4-ylbenzamide

Cat. No.: B5039431
M. Wt: 202.21 g/mol
InChI Key: MOUZFFYRSYYTGD-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are planar molecules, and the C-N and N-N distances fall into a narrow range, consistent with their aromaticity . They are amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .


Synthesis Analysis

1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3(5)-thiol; oxidation of the thiol by nitric acid or hydrogen peroxide yields 1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is planar, with C-N and N-N distances falling into a narrow range, consistent with their aromaticity .


Chemical Reactions Analysis

1,2,4-Triazoles are amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .


Physical and Chemical Properties Analysis

1,2,4-Triazoles are white solids, very soluble in water, with a melting point of 120 to 121 °C and a boiling point of 260 °C .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles depends on their specific structure and the context in which they are used. For example, some 1,2,4-triazole derivatives have shown promising anticancer activity .

Future Directions

The future directions in the research of 1,2,4-triazoles involve the design and synthesis of novel 1,2,4-triazole derivatives with improved pharmacological properties . These compounds are being explored for their potential as anticancer agents .

Properties

IUPAC Name

2-methyl-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-8-4-2-3-5-9(8)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZFFYRSYYTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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